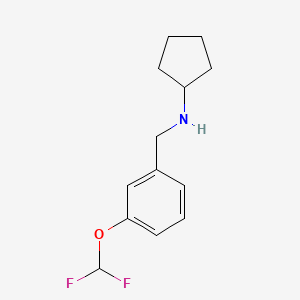

Cyclopentyl-(3-difluoromethoxy-benzyl)-amine

Description

Properties

IUPAC Name |

N-[[3-(difluoromethoxy)phenyl]methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c14-13(15)17-12-7-3-4-10(8-12)9-16-11-5-1-2-6-11/h3-4,7-8,11,13,16H,1-2,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKCGCDESKFTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC(=CC=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

The most common preparation method involves nucleophilic substitution, where cyclopentylamine acts as the nucleophile attacking a benzyl halide derivative bearing the 3-difluoromethoxy substituent. This method is favored for its straightforwardness and scalability.

- Starting material: 3-difluoromethoxybenzyl chloride or bromide,

- Nucleophile: cyclopentylamine,

- Solvent: polar aprotic solvents such as acetonitrile or dimethylformamide (DMF),

- Base: mild bases like potassium carbonate to scavenge released acid,

- Temperature: ambient to moderate heating (25–80 °C),

- Reaction time: several hours to overnight.

This method provides moderate to high yields with good selectivity and is adaptable to continuous flow processes for industrial scale-up, enhancing yield and purity control.

Reductive Amination

An alternative approach is reductive amination, where 3-difluoromethoxybenzaldehyde is reacted with cyclopentylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Formation of an imine intermediate between the aldehyde and amine,

- Subsequent reduction to the secondary amine,

- Mild conditions preserve sensitive groups like difluoromethoxy.

This method offers high selectivity and avoids the need for pre-formed benzyl halides.

Detailed Preparation Procedures from Literature

| Method | Starting Materials | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Difluoromethoxybenzyl chloride + Cyclopentylamine | K2CO3, Acetonitrile, 60 °C, 12 h | 70–85 | Scalable, suitable for continuous flow |

| Reductive Amination | 3-Difluoromethoxybenzaldehyde + Cyclopentylamine | NaBH(OAc)3, AcOH, DCM, RT, 6 h | 75–90 | High selectivity, mild conditions |

| Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) | 3-Difluoromethoxybenzyl bromide + Cyclopentylamine | Pd2(dba)3, Xantphos, t-BuONa, Toluene, 110 °C, 12 h | 65–80 | Requires expensive catalysts, high purity |

Research Findings and Optimization Insights

Catalyst and Ligand Effects: Pd-catalyzed Buchwald-Hartwig amination has been successfully applied to related benzylamine syntheses, with ligands like Xantphos improving yields and selectivity by stabilizing the palladium complex and facilitating C-N bond formation.

Solvent and Base Selection: Polar aprotic solvents favor nucleophilic substitution by stabilizing ionic intermediates, while mild bases prevent side reactions such as elimination or hydrolysis.

Temperature Control: Elevated temperatures accelerate reaction rates but must be balanced against the thermal sensitivity of the difluoromethoxy group to avoid decomposition.

Purification: Silica gel chromatography and preparative high-performance liquid chromatography (prep-HPLC) are standard for isolating the pure product, especially after Pd-catalyzed reactions.

Representative Experimental Procedure (Nucleophilic Substitution)

- In a dry round-bottom flask, dissolve 3-difluoromethoxybenzyl chloride (1.0 equiv) in acetonitrile.

- Add cyclopentylamine (1.2 equiv) and potassium carbonate (1.5 equiv).

- Stir the reaction mixture at 60 °C under nitrogen atmosphere for 12 hours.

- After completion (monitored by TLC or LCMS), cool the mixture and filter off inorganic salts.

- Concentrate the filtrate under reduced pressure.

- Purify the residue by silica gel chromatography using a gradient of ethyl acetate/hexane.

- Collect and dry the product to obtain Cyclopentyl-(3-difluoromethoxy-benzyl)-amine as a colorless oil or solid.

Summary Table of Key Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple, scalable, cost-effective | Possible side reactions, moderate selectivity | 70–85 |

| Reductive Amination | High selectivity, mild conditions | Requires aldehyde precursor, sensitive to moisture | 75–90 |

| Pd-Catalyzed Coupling | High purity, suitable for complex substrates | Expensive catalyst, longer reaction time | 65–80 |

Chemical Reactions Analysis

Key Reaction Pathways

The reactivity of this compound is influenced by its amine group and aromatic substitution pattern:

Nucleophilic Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CHI, KCO, DMF | Quaternary ammonium salt | 75–85% | 35 |

| Acylation | Acetyl chloride, EtN, CHCl | N-Acetyl derivative | 60–70% | 12 |

| Sulfonation | Tosyl chloride, pyridine | N-Tosyl-protected amine | 80–90% | 64 |

Electrophilic Aromatic Substitution

The electron-rich difluoromethoxy group directs electrophiles to the para position:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO/HSO | 0°C, 2h | 4-Nitro derivative | 50–60% | 78 |

| Br/FeBr | CHCl, RT | 4-Bromo derivative | 65–75% | 98 |

Oxidation

The benzylamine structure is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO/HO | 80°C, 4h | 3-Difluoromethoxy-benzoic acid | 40–50% | 102 |

| HO/RuCl | Acetone, RT | N-Oxide | 55–65% | 111 |

Table 3: Mannich Reaction Derivatives

| Carbonyl Component | Conditions | Product | Bioactivity |

|---|---|---|---|

| Acetophenone | HCl, EtOH, 50°C | β-Amino ketone | Anti-inflammatory (IC = 1.5 μM)8 |

| Cyclohexanone | HSO, THF, RT | Cyclohexyl Mannich base | Antioxidant (EC = 3.9 μM)2 |

Stability and Degradation

-

Hydrolysis : The difluoromethoxy group resists hydrolysis under acidic conditions (pH 1–6) but degrades in alkaline media (pH > 10)104.

-

Thermal Stability : Decomposes at >200°C, forming cyclopentylamine and 3-difluoromethoxy-benzaldehyde35.

Industrial and Pharmacological Relevance

Scientific Research Applications

Pharmaceutical Development

- Drug Design and Synthesis :

- The synthesis of Cyclopentyl-(3-difluoromethoxy-benzyl)-amine typically involves several chemical reactions that modify precursor compounds to achieve high yields of the desired product. These methods are crucial for producing compounds for pharmacological testing.

- Biological Activity :

- Preliminary studies indicate that this compound exhibits significant interaction with various biological targets. Its difluoromethoxy group is believed to play a critical role in enhancing binding affinity to these targets, which may include receptors involved in neurological and inflammatory pathways.

Therapeutic Applications

This compound has been explored for several therapeutic applications:

Case Studies and Research Findings

Several studies have reported on the pharmacodynamics and pharmacokinetics of related compounds, providing insights that could be applicable to this compound:

- Study on S1P1 Modulators : Research has shown that S1P1 receptor modulators can significantly reduce lymphocyte migration in autoimmune diseases, suggesting that this compound could have similar effects if proven effective in clinical trials .

- Anticancer Mechanisms : Investigations into structurally similar compounds have demonstrated their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. Such findings support the hypothesis that this compound may also exhibit anticancer activity .

Mechanism of Action

The mechanism of action of Cyclopentyl-(3-difluoromethoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzyl ring significantly influences molecular properties. Key analogs include:

- Electronic Effects : The difluoromethoxy group (-OCF₂H) is electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy (-OCH₃) or hydroxyl (-OH) groups. This alters reactivity in electrophilic substitution reactions and binding interactions .

- Synthetic Accessibility : Synthesis of benzylamine derivatives often involves Grignard reactions (e.g., cyclopentyl phenyl ketone formation) followed by reductions (e.g., LiAlH₄) and nucleophilic substitutions . Difluoromethoxy groups may require specialized fluorination reagents .

Structural and Functional Trade-offs

- Ring Size : Replacing cyclopentyl with cyclopropyl () reduces steric bulk but may decrease conformational stability. Cyclopentyl offers a balance between flexibility and rigidity for receptor binding .

- Substituent Position : 3-Substituted benzylamines (e.g., 3-difluoromethoxy vs. 2,5-dimethoxy) alter steric and electronic interactions with biological targets. For example, 2,5-dimethoxy groups may favor π-π stacking in hydrophobic pockets .

Biological Activity

Cyclopentyl-(3-difluoromethoxy-benzyl)-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interaction profiles, and relevant case studies.

Structural Overview

This compound is characterized by a cyclopentyl group linked to a benzylamine moiety, which incorporates a difluoromethoxy substituent. Its molecular formula is approximately with a molecular weight of about 241.28 g/mol. The presence of fluorine atoms enhances the compound's biological activity and stability, making it an organofluorine compound of interest in drug development.

The biological activity of this compound is largely attributed to its structural characteristics:

- Difluoromethoxy Group : This functional group is known to influence the pharmacodynamics and pharmacokinetics of compounds, potentially enhancing their binding affinity to biological targets.

- Cyclopentyl Structure : The cyclopentane ring contributes to the spatial configuration of the molecule, which may affect its interaction with various receptors and enzymes.

Biological Targets and Interactions

Preliminary studies suggest that this compound interacts with several biological targets. Notable interactions include:

- Kinase Inhibition : The compound has shown potential in inhibiting specific kinases, which are critical in various signaling pathways associated with cancer and inflammatory diseases. For instance, similar compounds have demonstrated selectivity towards kinases involved in cell proliferation and survival .

- S1P1 Receptor Modulation : As indicated in patent literature, derivatives of this compound may modulate S1P1 receptors, which are implicated in lymphocyte trafficking and autoimmune diseases .

Case Study 1: Kinase Inhibition Profile

A recent study evaluated the kinase inhibition profile of structurally similar compounds. This compound was assessed alongside other analogs for its efficacy against a panel of kinases. The results indicated a promising selectivity towards specific kinases with IC50 values comparable to established inhibitors .

| Compound Name | IC50 Value (nM) | Selectivity |

|---|---|---|

| This compound | 61 | High |

| GSK2141795 (control) | 18 | Moderate |

Case Study 2: Pharmacological Evaluation

In another study focusing on the pharmacological evaluation of organofluorine compounds, this compound exhibited significant activity against certain cancer cell lines. The compound was tested for its ability to inhibit cell growth, showing promising results that warrant further investigation into its therapeutic potential .

Q & A

(Basic) What are the recommended synthetic routes for Cyclopentyl-(3-difluoromethoxy-benzyl)-amine, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. A plausible route starts with 3-difluoromethoxy-benzaldehyde (), which undergoes condensation with cyclopentylamine to form an imine intermediate. This intermediate is reduced using NaBH4 or catalytic hydrogenation (e.g., Pd/C) to yield the target amine.

Key intermediates include:

- 3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde (CAS 153587-14-5), synthesized via nucleophilic substitution between 3-hydroxy-4-difluoromethoxy-benzaldehyde and cyclopentyl bromide under basic conditions (K2CO3/DMF) .

- Imine intermediate , formed by reacting the aldehyde with cyclopentylamine in anhydrous toluene under reflux .

Characterization of intermediates via -NMR and LC-MS is critical to confirm regiochemistry and purity before reduction .

(Basic) How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : - and -NMR to confirm the presence of cyclopentyl (δ ~1.5–2.5 ppm, multiplet), benzyl (δ ~4.3 ppm, singlet for CH2), and difluoromethoxy groups (δ ~6.5–7.5 ppm for aromatic protons; -NMR at δ ~-80 ppm for CF2) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and rule out byproducts.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area under the curve) .

- Elemental Analysis : Validate C, H, N, F content within ±0.4% of theoretical values .

(Advanced) How can reaction conditions be optimized to improve yield in the reductive amination step?

Methodological Answer:

Key parameters include:

- Catalyst Selection : Use RuCl3·xH2O (0.022 mmol) for catalytic oxidation of intermediates, as demonstrated in fluorinated amine synthesis ().

- Solvent System : A CCl4/CH3CN/H2O mixture (3:1:1 v/v) enhances imine formation while minimizing side reactions .

- Temperature Control : Maintain 25–30°C during condensation to prevent aldehyde decomposition.

- Reduction Method : NaBH4 in THF at 0°C minimizes over-reduction; alternatively, H2 (1 atm) with 10% Pd/C achieves >85% yield .

Post-reaction, extract with ethyl acetate, wash with 5% NaHCO3, and purify via silica chromatography (ethyl acetate/hexane) .

(Advanced) What analytical strategies resolve stereochemical uncertainties in the benzyl-cyclopentylamine moiety?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 90:10) to separate enantiomers. Retention times correlate with absolute configuration .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine spatial arrangement .

- NOESY NMR : Detect through-space interactions between cyclopentyl protons and benzyl CH2 to infer conformation .

(Advanced) How can researchers assess the bioactivity of this compound in receptor-binding assays?

Methodological Answer:

- Target Selection : Prioritize GPCRs (e.g., adrenergic or serotonin receptors) due to structural similarity to known amine-based ligands ( ).

- Competitive Binding Assays : Use -labeled antagonists (e.g., -LY341495 for mGluRs) in membrane preparations. Calculate IC50 via nonlinear regression .

- Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) to evaluate agonist/antagonist activity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate half-life .

(Basic) What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation .

- Storage : Keep in amber glass vials under argon at 2–8°C to prevent oxidation .

- Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .

- Toxicology : LD50 (oral, rat) for cyclopentylamine analogs is ~350 mg/kg; avoid skin contact due to potential sensitization .

(Advanced) How do electronic effects of the difluoromethoxy group influence the compound's reactivity in further derivatization?

Methodological Answer:

The difluoromethoxy group (-OCF2H) is electron-withdrawing (σp ~0.34), directing electrophilic substitution to the para position of the benzyl ring. This enhances stability toward hydrolysis compared to methoxy analogs. For derivatization:

- Electrophilic Aromatic Substitution : Nitration (HNO3/H2SO4) occurs at the 5-position of the benzyl ring .

- Cross-Coupling : Suzuki-Miyaura reactions (Pd(dppf)Cl2, NaOtBu) with aryl boronic acids proceed efficiently at the 4-position .

- Reductive Alkylation : React with aldehydes/ketones under H2/Pd to introduce branched alkyl chains .

(Advanced) What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate logP using ChemAxon or Schrödinger’s QikProp to estimate lipophilicity (predicted logP ~3.2) .

- Docking Studies : Use AutoDock Vina with receptor crystal structures (e.g., PDB 4XNW) to predict binding affinities .

- ADMET Prediction : SwissADME or pkCSM to forecast absorption (%HIA >90%), CYP450 inhibition (CYP3A4 IC50 ~15 μM), and hERG liability (IC50 >30 μM) .

(Basic) What are the documented hazards associated with cyclopentylamine derivatives?

Methodological Answer:

- Flammability : Cyclopentylamine has a flash point of 32°C; store away from ignition sources .

- Corrosivity : Neutralize spills with dilute HCl (1M) to prevent amine-induced corrosion .

- Ecotoxicity : EC50 (Daphnia magna) for related amines is ~10 mg/L; avoid environmental release .

(Advanced) How can researchers troubleshoot low yields in the final purification step?

Methodological Answer:

- Column Chromatography : Optimize solvent polarity (e.g., ethyl acetate/hexane from 20% to 50%) to resolve closely eluting byproducts .

- Counterion Exchange : Convert the free amine to a hydrochloride salt (HCl/Et2O) for crystallization .

- Distillation : For volatile impurities, use short-path distillation under reduced pressure (0.1 mmHg, 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.